Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of spirocyclic compound synthesis that began gaining momentum in the early 21st century. According to database records, this specific compound was first created on October 6, 2017, and subsequently modified as recently as May 24, 2025. The compound's creation reflects the ongoing interest in developing novel heterocyclic structures that combine multiple functional elements within a single molecular framework.
The historical development of spiro compounds traces back several decades, with early research focusing on simple carbocyclic systems before expanding to include heterocyclic variants. The incorporation of both nitrogen and oxygen heteroatoms within spirocyclic frameworks represents a relatively recent advancement in synthetic organic chemistry. Research efforts in the 2010s particularly emphasized the synthesis of complex spiro systems containing multiple heteroatoms, leading to the development of compounds like this compound.
The compound's synthesis methodology builds upon established protocols for creating spirocyclic structures through various cyclization reactions. Historical precedents in spiro compound synthesis demonstrate that these structures often require specialized reaction conditions and careful control of stereochemistry. The specific combination of a tert-butyl carbamate protecting group with an iodomethyl substituent represents an evolution in synthetic strategy designed to provide both stability and reactivity within the same molecule.
Contemporary research has shown increased interest in spirocyclic compounds containing mixed heteroatoms, particularly those incorporating nitrogen and oxygen centers. This trend reflects the recognition that such structures can provide unique three-dimensional architectures that may exhibit distinct biological or chemical properties compared to their monocyclic or simple bicyclic counterparts.
Significance in Heterocyclic Chemistry
This compound holds considerable significance within heterocyclic chemistry due to its unique combination of structural features. The compound represents a sophisticated example of heterocyclic design, incorporating three different types of heteroatoms within a constrained bicyclic framework. The presence of nitrogen within the spirocyclic core provides potential sites for coordination chemistry and hydrogen bonding interactions, while the oxygen atoms contribute to the compound's polarity and potential for intermolecular interactions.
The spirocyclic architecture itself represents a significant departure from traditional linear or monocyclic heterocyclic systems. Unlike conventional heterocycles that may exhibit conformational flexibility, the spiro junction creates a rigid three-dimensional structure that can present functional groups in precisely defined spatial orientations. This structural rigidity is particularly valuable in applications requiring specific molecular geometries or in situations where conformational constraint is desired.
Research has demonstrated that spiro compounds often exhibit unique reactivity patterns compared to their non-spirocyclic analogs. The constraint imposed by the spiro junction can influence both the electronic properties of adjacent functional groups and the accessibility of reactive sites. In the case of this compound, the iodomethyl substituent provides a highly reactive electrophilic center that can participate in nucleophilic substitution reactions, while the carbamate functionality offers protection for the nitrogen center during synthetic transformations.
The heterocyclic nature of this compound also contributes to its potential biological relevance. Heterocyclic compounds form the backbone of numerous natural products and pharmaceutical agents, and the specific combination of nitrogen and oxygen heteroatoms within a spirocyclic framework may provide novel opportunities for biological activity. The three-dimensional structure created by the spiro junction can potentially interact with biological targets in ways that are not accessible to planar or more flexible molecular systems.
Furthermore, the compound's heterocyclic structure provides multiple sites for chemical modification and derivatization. The nitrogen center, when deprotected, can serve as a nucleophilic site for further functionalization, while the iodomethyl group offers opportunities for carbon-carbon or carbon-heteroatom bond formation through various coupling reactions.
Nomenclature and Classification
The systematic nomenclature of this compound follows established conventions for spirocyclic compounds as defined by the International Union of Pure and Applied Chemistry. The name reflects several key structural elements that define the compound's architecture and functional group composition. The term "azaspiro" indicates the presence of a nitrogen atom within the spirocyclic framework, while the numerical designation "[4.6]" specifies the ring sizes of the two fused cycles.
The complete systematic name can be deconstructed to reveal specific structural information. The "1,7-Dioxa" portion indicates the presence of two oxygen atoms at positions 1 and 7 within the spirocyclic system, while "10-Aza" denotes the nitrogen atom at position 10. The "undecane" component refers to the eleven-carbon chain length that would result from opening the spirocyclic structure, and the "spiro[4.6]" designation specifies that the structure consists of a four-membered ring fused to a six-membered ring through a single shared carbon atom.
According to database records, the compound is also known by the alternative systematic name "tert-butyl 2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate," which represents a different numbering system for the same molecular structure. This nomenclatural variation illustrates the complexity inherent in naming spirocyclic compounds and the importance of precise structural identification.
The compound classification extends beyond simple nomenclature to encompass several important chemical categories. Functionally, it serves as a carbamate derivative due to the presence of the tert-butyl carbamate protecting group attached to the nitrogen center. This classification is significant because carbamates are widely used in synthetic chemistry as amino-protecting groups that can be selectively removed under mild acidic conditions.
From a structural perspective, the compound belongs to the broader class of heterospirocycles, specifically those containing mixed nitrogen and oxygen heteroatoms. This classification is important for understanding the compound's chemical behavior and potential reactivity patterns. Additionally, the presence of the iodomethyl substituent places the compound within the category of organohalogen compounds, which are known for their utility in cross-coupling reactions and nucleophilic substitution processes.
The compound's registry information includes multiple synonyms and identifier codes that facilitate its identification across different chemical databases and commercial suppliers. These include the Molecular Formula C14H24INO4, the SMILES notation "CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI," and various commercial catalog numbers used by chemical suppliers.
Positioning within Spirocyclic Compound Research
This compound occupies a distinctive position within the broader landscape of spirocyclic compound research, representing an intersection of several important research directions in contemporary organic chemistry. The compound exemplifies the growing interest in heterocyclic spiro systems that combine structural complexity with functional utility, positioning it as a valuable synthetic intermediate and research tool.
Within the context of spirocyclic research, this compound represents part of a larger family of mixed heteroatom-containing spiro systems that have gained prominence in recent years. Research has shown that spirocyclic compounds can exhibit unique biological activities and synthetic utility that distinguish them from their non-spirocyclic counterparts. The specific combination of nitrogen and oxygen heteroatoms within the [4.6] spirocyclic framework places this compound among a select group of structures that can potentially access unique regions of chemical space.
The research significance of this compound is further enhanced by its relationship to other biologically active spirocyclic systems. Studies have documented the occurrence of related spirocyclic structures in natural products, particularly marine-derived compounds that possess the dioxa-azaspiro framework. The marine natural product literature describes compounds containing the 1,6-dioxa-2-azaspiro[4.6]undecane backbone, which represents a closely related structural motif to the compound under discussion. These natural products have demonstrated significant biological properties including antimalarial, antifouling, and protein tyrosine phosphatase inhibition activities.
Contemporary research efforts in spirocyclic chemistry have increasingly focused on developing synthetic methodologies for accessing complex spiro systems efficiently. The synthesis of compounds like this compound requires sophisticated synthetic planning and execution, often involving multiple-step sequences and careful control of stereochemistry. Research publications have described various approaches to constructing azaspiro systems, including ring expansion/cyclization processes and multi-component reaction protocols.
The compound's position within medicinal chemistry research is particularly noteworthy. Recent studies have explored spirocyclic compounds as scaffolds for drug discovery, with particular emphasis on their potential as enzyme inhibitors and receptor modulators. The rigid three-dimensional structure provided by the spiro junction can offer advantages in achieving selective binding to biological targets, while the presence of multiple heteroatoms provides opportunities for hydrogen bonding and electrostatic interactions.
The future positioning of this compound within spirocyclic research appears promising, as ongoing studies continue to explore the synthetic utility and biological potential of related structures. The presence of the iodomethyl functionality provides opportunities for further derivatization through cross-coupling chemistry, potentially allowing access to diverse analog libraries for structure-activity relationship studies. Additionally, the carbamate protecting group can be selectively removed to reveal the free amine, opening additional synthetic pathways for compound elaboration.
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDETCOIZTESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically proceeds via a nucleophilic substitution reaction on a suitable spirocyclic intermediate bearing a hydroxymethyl or similar leaving group precursor. The key step involves the conversion of a hydroxymethyl or analogous moiety into the iodomethyl group using an iodinating reagent, often under basic conditions to facilitate substitution.
Stepwise Preparation
Spirocyclic Intermediate Formation:
The starting material is generally a spirocyclic compound containing the 1,7-dioxa and 10-azaspiro skeleton with a free or protected hydroxymethyl group at the 2-position. This intermediate can be synthesized via cyclization reactions involving amino alcohols and diols or by multicomponent assembly methods that generate N-heterospirocycles.Iodomethylation Reaction:
The hydroxymethyl group is converted to the iodomethyl group by reaction with iodomethane (CH3I) or by direct substitution using iodine sources such as iodine (I2) with triphenylphosphine or other activating agents. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), which deprotonates the hydroxyl group to enhance nucleophilicity and facilitate substitution.-
- Solvent: Common solvents include acetonitrile (MeCN) or dimethylformamide (DMF), which dissolve both the substrate and reagents effectively.
- Temperature: The reaction is generally performed at mild to moderate temperatures (e.g., 50–70 °C) to optimize yield while minimizing side reactions.
- Time: Reaction times vary from several hours up to overnight (e.g., 12 hours) to ensure complete conversion.
- Atmosphere: An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or degradation of sensitive intermediates.
Purification:
After completion, the reaction mixture is filtered to remove inorganic salts, and the organic layer is concentrated under reduced pressure. The crude product is purified by flash chromatography, typically using silica gel and an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure iodomethyl spiro compound.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Spirocyclic intermediate with hydroxymethyl group | Starting material for iodination |
| 2 | Iodomethane, K2CO3, MeCN, 60 °C, 12 h | Substitution of hydroxyl by iodomethyl group |
| 3 | Filtration, concentration, flash chromatography | Pure this compound |
Advanced Techniques and Optimization
Continuous Flow Synthesis:
For industrial-scale production, continuous flow reactors can be employed to improve reaction control, enhance yield, and increase purity by maintaining precise temperature and mixing conditions throughout the iodination step.Photocatalytic Approaches:
Emerging methods in spirocycle synthesis involve photocatalytic generation of N-centered radicals to assemble N-heterospirocycles, which could be adapted to prepare the spirocyclic intermediate more efficiently before iodination.
Research Findings and Notes
The iodomethyl group serves as a reactive electrophile, enabling further functionalization or biological interactions, which is crucial for the compound's application in drug discovery and material science.
The choice of base and solvent significantly affects the substitution efficiency and product purity. Potassium carbonate in acetonitrile is a widely accepted combination for this transformation.
The stereochemistry of the spirocyclic framework is preserved during the iodination, which is critical for maintaining biological activity and molecular recognition properties.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Starting Material | Spirocyclic hydroxymethyl intermediate | Prepared via cyclization or multicomponent assembly |
| Iodinating Agent | Iodomethane (CH3I) or iodine reagents | Electrophilic substitution source |
| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Solvent | Acetonitrile (MeCN) or DMF | Good solubility and reaction medium |
| Temperature | 50–70 °C | Mild heating to optimize reaction rate |
| Reaction Time | 12 hours | Ensures complete conversion |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents oxidation |
| Purification | Filtration, concentration, flash chromatography | Yields pure product |
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Potassium carbonate, iodomethane, and suitable nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry
Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate serves as a crucial building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to create more complex molecules, making it valuable in synthetic organic chemistry.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Activity: Investigations into its structural analogs have shown promise in inhibiting cancer cell proliferation, indicating potential as an anticancer agent .
Medicine
The unique structural features of this compound make it a candidate for drug development:
- Spirocyclic Pharmaceuticals: Its spiro structure is often associated with bioactive compounds; thus, it is explored for designing new spiro-based pharmaceuticals that could target specific biological pathways.
- Bioactive Compound Development: The compound's reactivity allows for modifications that can enhance its pharmacological properties, making it suitable for further medicinal chemistry studies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, potentially altering the function of the target molecule. The spiro structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with three analogs identified in the evidence:
Key Observations:
Substituent Reactivity: The iodomethyl group in the target compound enhances its utility in cross-coupling reactions (e.g., nucleophilic substitutions or Mizoroki-Heck reactions) compared to analogs like SY127213 (ethyl ester) or the discontinued aminomethyl variant . The Boc-protected nitrogen is a common feature across these compounds, providing stability during synthetic workflows .
Structural Framework: The spiro[4.6]undecane system in the target compound contrasts with the bicyclo[2.2.1]heptane framework in SY127213. Spirocyclic systems often exhibit greater conformational restriction, which can influence binding affinity in drug design . The discontinued aminomethyl analog (Ref: 10-F769691) shares the spiro core but replaces iodine with a nucleophilic amine, likely reducing its shelf life due to amine sensitivity .
Stability and Applications: Iodine’s electronegativity and leaving-group ability make the target compound more reactive than its ethyl or carboxylic acid analogs, which are typically used as intermediates in peptide synthesis . The discontinuation of the aminomethyl variant suggests challenges in synthesis or purification, possibly due to amine oxidation or side reactions .
Biological Activity
Tert-Butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate is a complex organic compound notable for its unique spirocyclic structure, characterized by the presence of a tert-butyl group, an iodomethyl substituent, and a carboxylate functional group. The compound's molecular formula is C₁₄H₂₄INO₄, with a molecular weight of 397.25 g/mol. Its structural complexity suggests potential applications in medicinal chemistry and drug development due to its reactivity and biological activity .
The synthesis of this compound typically involves multi-step organic reactions, including halogenation to introduce the iodomethyl group followed by cyclization to form the spirocyclic structure. The unique features of this compound allow it to serve as a building block for more complex molecules with desired biological activities .
Preliminary studies indicate that compounds with spirocyclic structures can exhibit selective interactions with various biological targets, such as enzymes and receptors. This selectivity may lead to significant biological effects, making them valuable in therapeutic applications . The iodomethyl group specifically enhances reactivity, potentially allowing for interactions that could modulate biological pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 2-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₆N₂O₄ | Contains an amino group instead of iodine |
| Racemic-(2S,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₄INO₄ | Enantiomeric form affecting biological activity |
| Tert-butyl 2-(bromomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate | C₁₄H₂₄BrO₄N | Bromine substituent may alter reactivity |
These comparisons illustrate how variations in substituents can influence chemical behavior and potential applications in drug design .
Case Studies and Research Findings
Recent research has focused on the biological implications of spirocyclic compounds in drug discovery. For instance, studies have highlighted the role of spirocyclic structures in enhancing the bioavailability and selectivity of therapeutic agents. One study demonstrated that modifications to the spirocyclic framework could significantly alter binding affinities for specific targets, which is crucial for developing effective drugs .
Example Study
A notable case study involved the evaluation of a related compound's pharmacological properties, where researchers found that spirocyclic derivatives exhibited promising antitumor activity. The mechanism was attributed to their ability to selectively inhibit certain cancer cell lines while sparing normal cells . Such findings suggest that this compound may hold similar therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate, and how can experimental design optimize yield?
- Methodological Answer: Synthesis typically involves spirocyclic ring formation via iodomethylation of a tert-butyl-protected intermediate. To optimize yield, employ a fractional factorial design (FFD) to test variables like temperature (e.g., 0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of iodomethylating agents. Response surface methodology (RSM) can further refine conditions. Critical parameters include avoiding excessive iodine, which may lead to byproducts via over-alkylation .
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the structure of this spirocyclic compound?
- Methodological Answer: Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ; ~28 ppm for ) and the iodomethyl moiety (δ 3.2–3.5 ppm for ; ~20 ppm for ). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] (calculated for : 396.06 g/mol). IR spectroscopy confirms carbonyl (C=O, ~1700 cm) and ether (C-O-C, ~1100 cm) functional groups. Cross-validate with X-ray crystallography if crystalline .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodomethyl group in nucleophilic substitution reactions under varying conditions?
- Methodological Answer: The iodomethyl group’s leaving ability is influenced by solvent polarity and steric hindrance from the spirocyclic framework. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in SN2 reactions. Experimental validation via kinetic studies (e.g., pseudo-first-order conditions with excess nucleophile) can quantify activation parameters (, ). Polar aprotic solvents (e.g., DMF) enhance reactivity, while bulky nucleophiles show reduced efficiency due to steric constraints .
Q. How should researchers address contradictory data in stability studies (e.g., decomposition under acidic vs. basic conditions)?
- Methodological Answer: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For acid-mediated decomposition, propose a retro-aldol mechanism via protonation of the carbonyl oxygen. Under basic conditions, β-elimination may dominate. Use isotopic labeling () or LC-MS/MS to track degradation pathways. Statistical tools (e.g., ANOVA) can identify significant factors (pH, temperature) driving instability .
Q. What strategies improve enantioselective synthesis of this compound for chiral drug intermediate applications?
- Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during spirocycle formation. Screen chiral ligands (BINAP, Josiphos) and evaluate enantiomeric excess (ee) via chiral HPLC or -NMR with derivatizing agents. Kinetic resolution during iodomethylation may also enhance selectivity. Computational docking studies (AutoDock Vina) can predict ligand-substrate interactions to guide catalyst design .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Methodological Answer: Conduct life cycle analysis (LCA) to assess waste generation (E-factor) and energy consumption. Replace hazardous solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Evaluate biodegradability via OECD 301F assay and toxicity using Daphnia magna acute tests. Membrane separation technologies (e.g., nanofiltration) can recover unreacted starting materials, reducing ecological impact .
Methodological Frameworks
Q. What statistical approaches are recommended for optimizing reaction conditions in scale-up studies?
- Methodological Answer: Use a Box-Behnken design (BBD) to assess interactions between temperature, pressure, and catalyst loading. Multivariate analysis (PLS regression) identifies critical process parameters (CPPs). For robustness testing, apply Monte Carlo simulations to predict failure modes (e.g., >5% impurity threshold). Real-time PAT tools (FTIR, Raman) enable in-line monitoring .
Q. How can computational modeling accelerate the discovery of derivatives with enhanced bioactivity?
- Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER) and QSAR models to predict binding affinity to target proteins (e.g., kinases). Virtual screening (Schrödinger Glide) of a spirocyclic library identifies candidates with improved lipophilicity () and ADMET profiles. Validate top hits via SPR (surface plasmon resonance) for binding kinetics () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
